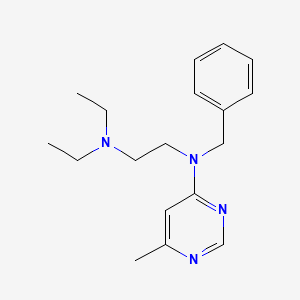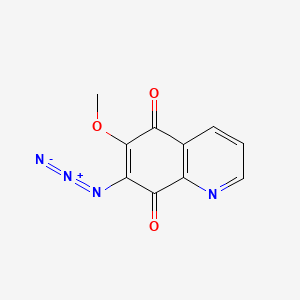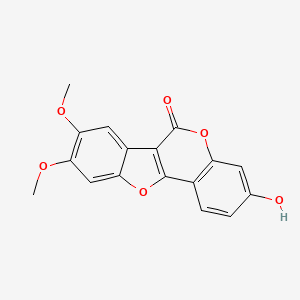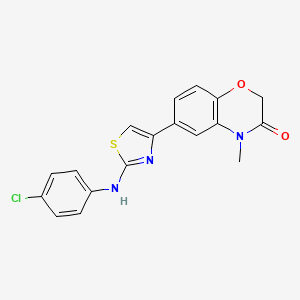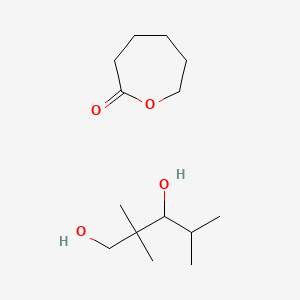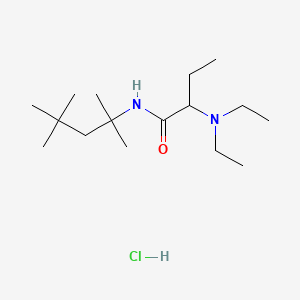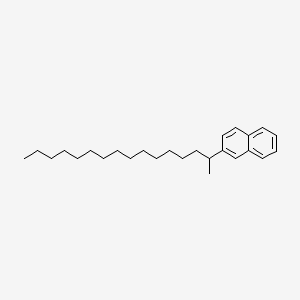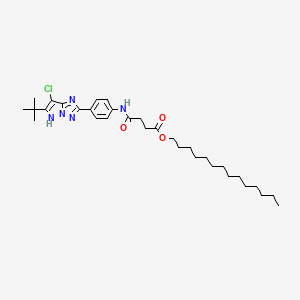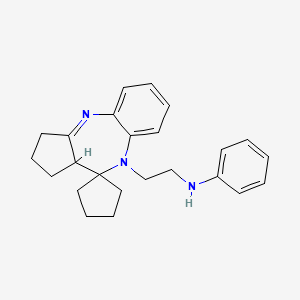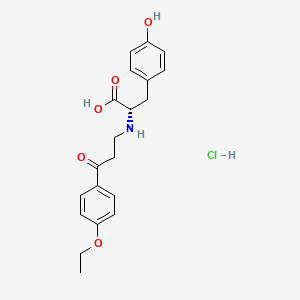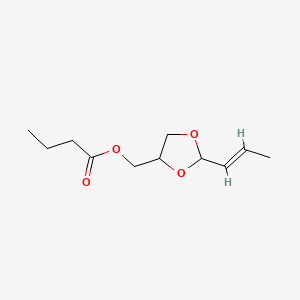![molecular formula C20H22IN3 B12721890 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide CAS No. 21584-04-3](/img/structure/B12721890.png)
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide is an organic compound known for its unique chemical properties and applications This compound is characterized by the presence of a quinolinium core, which is a heterocyclic aromatic compound, and a dimethylamino group attached to a phenyl ring The iodide ion serves as the counterion, balancing the charge of the quinolinium cation
Vorbereitungsmethoden
The synthesis of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an amine in the presence of a base to form an imine. In this case, 4-(Dimethylamino)benzaldehyde is reacted with 1-ethylquinolinium iodide under reflux conditions to form the desired product. The reaction is typically carried out in a solvent such as methanol, and the product is purified by recrystallization .
Analyse Chemischer Reaktionen
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronic applications. In biological systems, it can interact with cellular components, leading to changes in fluorescence that can be used for imaging purposes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide can be compared with other similar compounds, such as:
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-methylquinolinium iodide: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different photophysical characteristics.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: This compound has a stilbazolium core instead of a quinolinium core.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
21584-04-3 |
|---|---|
Molekularformel |
C20H22IN3 |
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
4-[(1-ethylquinolin-1-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C20H22N3.HI/c1-4-23-19(12-9-16-7-5-6-8-20(16)23)15-21-17-10-13-18(14-11-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KVJKLJUBTXOKEC-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



